4-FLUORO-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE
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Overview
Description
4-Fluoro-N-{1-[(2-methylphenyl)methyl]-1H-pyrazol-4-yl}benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom at the para position of the benzamide ring, a pyrazole ring, and a methyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{1-[(2-methylphenyl)methyl]-1H-pyrazol-4-yl}benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the methylphenyl group: The pyrazole intermediate is then reacted with a benzyl halide (such as 2-methylbenzyl chloride) in the presence of a base like potassium carbonate to form the N-substituted pyrazole.
Formation of the benzamide: The final step involves the reaction of the N-substituted pyrazole with 4-fluorobenzoyl chloride in the presence of a base like triethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-{1-[(2-methylphenyl)methyl]-1H-pyrazol-4-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-Fluoro-N-{1-[(2-methylphenyl)methyl]-1H-pyrazol-4-yl}benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is used in biological assays to study enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-{1-[(2-methylphenyl)methyl]-1H-pyrazol-4-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The pyrazole ring and benzamide moiety contribute to the overall stability and activity of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 4-Fluoro-2-methylphenylboronic acid
- 2-(4-Fluoro-2-methylphenyl)acetonitrile
Uniqueness
4-Fluoro-N-{1-[(2-methylphenyl)methyl]-1H-pyrazol-4-yl}benzamide is unique due to its specific combination of a fluorinated benzamide, a pyrazole ring, and a methyl-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-fluoro-N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O/c1-13-4-2-3-5-15(13)11-22-12-17(10-20-22)21-18(23)14-6-8-16(19)9-7-14/h2-10,12H,11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGPDWAJBPTPOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C=N2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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